Dimethyl 2,2,3-trimethylbutanedioate
Description
Dimethyl 2,2,3-trimethylbutanedioate (CAS: 76904-21-7) is a branched ester derivative of butanedioic acid. Its molecular structure features a four-carbon diacid backbone substituted with three methyl groups at the 2,2,3-positions and two methoxy ester groups (Figure 1) . The molecular formula is inferred as C₉H₁₄O₄, with a molecular weight of approximately 186.20 g/mol. The compound’s branched architecture influences its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
76904-21-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2,2,3-trimethylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-4)9(2,3)8(11)13-5/h6H,1-5H3 |
InChI Key |
GVYYWLWCZVEEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3-trimethylbutanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2,3-trimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,2,3-trimethylbutanedioic acid.
Reduction: Formation of 2,2,3-trimethylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2,3-trimethylbutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism by which Dimethyl 2,2,3-trimethylbutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate
Key Differences :
- Substituents : This compound (CAS: 2773408-33-4) has ethyl groups at all positions on the butanedioate backbone, compared to methyl groups in the target compound.
- Molecular Weight : The ethyl substituents increase its molecular weight to 270.36 g/mol (C₁₄H₂₆O₄) versus 186.20 g/mol for dimethyl 2,2,3-trimethylbutanedioate .
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance and reduced electrophilicity.
2,2,3-Trimethylbutane (C₅H₁₂)
Key Differences :
- Stability : The alkane is stable under standard conditions but incompatible with oxidizing agents . In contrast, the ester may hydrolyze in acidic/basic environments.
- Applications : Hydrocarbons like 2,2,3-trimethylbutane are used as solvents or fuel additives, whereas esters like this compound may serve as intermediates in organic synthesis.
2,3-Dimethylbutane (C₆H₁₄)
Key Differences :
- Branching : 2,3-Dimethylbutane (CAS: 79-29-8) has fewer methyl groups (two vs. three) and a shorter carbon chain.
- Physical Properties : The alkane has a lower molecular weight (86.18 g/mol ) and higher volatility compared to the ester .
- Toxicity: Limited acute toxicity is reported for 2,3-dimethylbutane, whereas ester derivatives may pose different risks due to hydrolysis byproducts (e.g., methanol).
Data Table: Comparative Analysis
Structural and Functional Insights
- Branching Effects : Increased branching (e.g., 2,2,3-trimethyl substitution) reduces crystallinity and melting points in esters compared to linear analogs .
- Ester Reactivity : Methyl esters hydrolyze faster than ethyl esters under acidic/basic conditions, impacting storage and handling requirements.
- Toxicity Considerations: While 2,2,3-trimethylbutane shows low acute toxicity, ester derivatives may release methanol or acids upon hydrolysis, necessitating proper safety protocols.
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